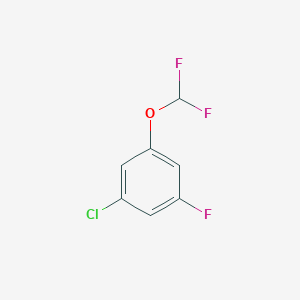

1-Chloro-3-(difluoromethoxy)-5-fluorobenzene

Description

1-Chloro-3-(difluoromethoxy)-5-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine at position 1, a difluoromethoxy group (-OCF₂) at position 3, and fluorine at position 5. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the chlorine and fluorine substituents modulate electron density and reactivity.

Properties

Molecular Formula |

C7H4ClF3O |

|---|---|

Molecular Weight |

196.55 g/mol |

IUPAC Name |

1-chloro-3-(difluoromethoxy)-5-fluorobenzene |

InChI |

InChI=1S/C7H4ClF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H |

InChI Key |

ZCTJBZRCLVRGRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3-(difluoromethoxy)-5-fluorobenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalysts and optimized reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

1-Chloro-3-(difluoromethoxy)-5-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents like Grignard reagents or organolithium compounds to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative.

Scientific Research Applications

Scientific Research Applications

1-Chloro-3-(difluoromethoxy)-5-fluorobenzene has several significant applications:

Chemistry

- Intermediate in Organic Synthesis : This compound is often utilized to synthesize more complex organic molecules, particularly in pharmaceutical and agrochemical development. Its fluorinated nature enhances the biological activity of the resulting compounds.

Biology

- Biological Activity Studies : Researchers investigate its potential effects on various biological targets, including enzymes and receptors. The unique fluorinated structure may influence its interaction with biological systems, making it a subject of interest in pharmacological studies.

Medicine

- Drug Development : Ongoing research explores its potential as a building block for new drugs, especially in anti-inflammatory and anticancer therapies. The incorporation of fluorine atoms can improve the pharmacokinetic properties of drug candidates.

Industry

- Production of Specialty Chemicals : This compound is used in creating specialty chemicals and materials, including polymers and coatings that require specific chemical properties such as resistance to solvents or heat.

Case Studies

- Pharmaceutical Development : Research has shown that compounds similar to 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene exhibit significant anti-cancer activity. For instance, derivatives have been synthesized that target specific cancer cell lines, demonstrating promising results in preclinical trials.

- Agricultural Chemistry : The compound has been studied for its potential use as a pesticide. Fluorinated compounds often show enhanced efficacy against pests due to their unique modes of action compared to traditional pesticides.

Mechanism of Action

The mechanism by which 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved can vary, but often include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Table 1: Comparative Analysis of Structural Analogs

Halogen-Substituted Analogs

- 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene : Replacing chlorine with bromine increases molecular weight (247 vs. 202.56) and lipophilicity (logP ~2.8 vs. ~2.3 estimated). Bromine’s larger atomic radius may enhance van der Waals interactions in biological systems but reduce metabolic stability due to weaker C-Br bonds compared to C-Cl .

- 1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene : The trifluoromethyl group at position 5 introduces stronger electron-withdrawing effects (-I effect), lowering the ring’s electron density. This enhances resistance to electrophilic substitution reactions compared to the chloro analog .

Heterocyclic Derivatives

- Pyrazole Derivatives (e.g., 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole) : The pyrazole core increases hydrogen-bonding capacity and introduces nitrogen-based reactivity. Such compounds exhibit herbicidal activity, suggesting that the target benzene analog could serve as a precursor for agrochemicals .

- Benzimidazole Derivatives (e.g., 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole) : The benzimidazole core is critical in pharmaceuticals (e.g., pantoprazole synthesis). The difluoromethoxy group improves metabolic stability and membrane permeability compared to methoxy (-OCH₃) groups .

Substituent Position and Steric Effects

- This contrasts with the target compound’s unhindered positions 2 and 4 .

Research Findings and Implications

- Synthetic Flexibility : The difluoromethoxy group is synthesized via nucleophilic substitution or condensation reactions, as seen in pyrazole and benzimidazole intermediates.

- Biological Activity : Fluorine and chlorine substituents enhance binding to hydrophobic enzyme pockets, while difluoromethoxy groups balance lipophilicity and polarity.

- Stability : Chlorine’s stronger C-X bond compared to bromine may improve metabolic stability in vivo, though experimental data is needed for confirmation.

Biological Activity

1-Chloro-3-(difluoromethoxy)-5-fluorobenzene is an aromatic compound characterized by a unique combination of halogen substituents on a benzene ring. Its molecular formula is CHClFO, which includes a difluoromethoxy group. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its distinctive electronic and steric properties imparted by the halogen atoms. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic effects, and relevant research findings.

The presence of chlorine and fluorine atoms significantly influences the chemical reactivity and biological interactions of 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene. The halogen atoms enhance the compound's ability to form strong interactions with proteins and nucleic acids, which is critical for modulating enzyme activity and influencing cellular pathways. These properties make it a candidate for further research in medicinal chemistry.

Biological Activity

The biological activity of 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene is primarily linked to its interactions with various biological targets :

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties. For example, derivatives of chlorinated and fluorinated compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxic Effects : Fluorinated derivatives have demonstrated potent cytotoxic effects, particularly under hypoxic conditions. These compounds are more effective inhibitors of hexokinase II (HKII) than their non-fluorinated counterparts . This suggests that 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene may also possess similar cytotoxic properties.

- Enzyme Modulation : The halogen substituents can enhance binding affinity to target proteins or receptors, making this compound valuable for research into new therapeutic agents aimed at various diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of halogenated compounds. The following table summarizes key structural features that influence the biological activity of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Chloro-3-(difluoromethoxy)-2-methylbenzene | Methyl group at position 2 | Moderate antibacterial activity |

| 1-Chloro-3-(difluoromethoxy)-2-fluoro-5-(trifluoromethyl)benzene | Additional trifluoromethyl group | Enhanced cytotoxicity |

| 1-Chloro-4-fluoro-2-methoxybenzene | Different positioning of chlorine and fluorine | Variable antibacterial effects |

| 2-Chloro-4-fluoro-5-nitrophenol | Nitro group instead of difluoromethoxy | Reduced activity against certain pathogens |

Case Studies

- Antimicrobial Efficacy : In a study evaluating various chlorinated compounds, it was found that certain derivatives exhibited submicromolar activity against MRSA, indicating that modifications in the structure can lead to enhanced antibacterial properties .

- Cytotoxicity in Cancer Models : Research on fluorinated derivatives showed that these compounds could effectively inhibit cancer cell growth, particularly in models mimicking hypoxic tumor environments. The modifications at the C-2 position with halogens were found to enhance stability and uptake, making these compounds effective at lower doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.